molecular formula C13H21BrClNO3 B5446823 N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride

Cat. No.: B5446823
M. Wt: 354.67 g/mol
InChI Key: GOWJPDCXEWIAAH-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, ethoxy and methoxy groups, and an ethanamine moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Properties

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3.ClH/c1-4-18-13-11(14)7-10(8-12(13)17-3)9-15-5-6-16-2;/h7-8,15H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWJPDCXEWIAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNCCOC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom to the aromatic ring.

    Ethoxylation and Methoxylation: Addition of ethoxy and methoxy groups to the aromatic ring.

    Formation of the Ethanamine Moiety: Introduction of the ethanamine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine, ethoxy, and methoxy groups may influence its binding affinity and reactivity with biological molecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride
  • N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(4-piperidinylmethyl)amine

Uniqueness

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

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